molecular formula C23H17FO3 B2431555 7-((4-fluorobenzyl)oxy)-8-methyl-4-phenyl-2H-chromen-2-one CAS No. 329704-13-4

7-((4-fluorobenzyl)oxy)-8-methyl-4-phenyl-2H-chromen-2-one

Cat. No.: B2431555
CAS No.: 329704-13-4
M. Wt: 360.384
InChI Key: QGQBDBAIUNYGFU-UHFFFAOYSA-N
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Description

7-((4-fluorobenzyl)oxy)-8-methyl-4-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromenones. Chromenones, also known as coumarins, are a group of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and material science. This particular compound features a fluorobenzyl group, a methyl group, and a phenyl group attached to the chromenone core, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((4-fluorobenzyl)oxy)-8-methyl-4-phenyl-2H-chromen-2-one typically involves several key steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzyl alcohol, 8-methyl-4-phenyl-2H-chromen-2-one, and appropriate reagents for the formation of the ether linkage.

    Ether Formation: The 4-fluorobenzyl alcohol is reacted with the chromenone derivative under basic conditions, often using a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures (80-100°C) to facilitate the formation of the ether bond.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

For large-scale production, the synthesis can be optimized by:

    Scaling Up: Using larger reaction vessels and optimizing reaction conditions to ensure consistent yield and purity.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

    Automation: Utilizing automated synthesis platforms to streamline the process and reduce human error.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group in the chromenone core, potentially converting it to an alcohol.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Products may include 7-((4-fluorobenzyl)oxy)-8-methyl-4-phenyl-2H-chromen-2-one carboxylic acid.

    Reduction: Products may include 7-((4-fluorobenzyl)oxy)-8-methyl-4-phenyl-2H-chromen-2-ol.

    Substitution: Products depend on the nucleophile used, potentially leading to various substituted derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

Biology

    Antimicrobial Agents: Investigated for potential antimicrobial properties against various pathogens.

    Antioxidants: Studied for its ability to scavenge free radicals and reduce oxidative stress.

Medicine

    Drug Development: Explored as a lead compound for the development of new pharmaceuticals, particularly in the treatment of cancer and inflammatory diseases.

    Diagnostics: Potential use in diagnostic assays due to its fluorescent properties.

Industry

    Material Science: Applications in the development of new materials with specific optical or electronic properties.

    Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism by which 7-((4-fluorobenzyl)oxy)-8-methyl-4-phenyl-2H-chromen-2-one exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems, potentially inhibiting or activating their function.

    Pathways: Modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: The parent compound of chromenones, known for its anticoagulant properties.

    Warfarin: A well-known anticoagulant derived from coumarin.

    4-hydroxycoumarin: Another derivative with anticoagulant activity.

Uniqueness

    Fluorobenzyl Group: The presence of the fluorobenzyl group may enhance the compound’s lipophilicity and metabolic stability.

    Methyl and Phenyl Groups: These groups can influence the compound’s binding affinity to biological targets and its overall pharmacokinetic profile.

This detailed overview provides a comprehensive understanding of 7-((4-fluorobenzyl)oxy)-8-methyl-4-phenyl-2H-chromen-2-one, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

7-[(4-fluorophenyl)methoxy]-8-methyl-4-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FO3/c1-15-21(26-14-16-7-9-18(24)10-8-16)12-11-19-20(13-22(25)27-23(15)19)17-5-3-2-4-6-17/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQBDBAIUNYGFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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